

Ac-YVAD-cmk: A Technical Guide to a Selective Caspase-1 Inhibitor

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Compound of Interest		
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Abstract

This technical guide provides an in-depth overview of **Ac-YVAD-cmk**, a highly selective and irreversible inhibitor of caspase-1. Caspase-1, a key inflammatory caspase, plays a critical role in the innate immune response through the activation of inflammasomes. This document details the mechanism of action, quantitative inhibitory data, and comprehensive experimental protocols for the utilization of **Ac-YVAD-cmk** in both in vitro and in vivo research settings. Furthermore, it includes visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its application in studying inflammation, pyroptosis, and various associated pathologies.

Introduction

Ac-YVAD-cmk (N-Acetyl-L-tyrosyl-L-valyl-N-[(1S)-1-(carboxymethyl)-3-chloro-2-oxopropyl]-L-alaninamide) is a synthetic tetrapeptide that acts as a potent and irreversible inhibitor of caspase-1, also known as Interleukin-1β Converting Enzyme (ICE).[1][2][3] Its design is based on the preferred substrate recognition sequence of caspase-1, Tyr-Val-Ala-Asp (YVAD).[4] The addition of a chloromethyl ketone (cmk) group allows for the formation of an irreversible covalent bond with the catalytic cysteine residue in the active site of caspase-1, thereby permanently inactivating the enzyme.[5]



Caspase-1 is a central mediator of inflammation.[4] It is activated within multiprotein complexes called inflammasomes, which assemble in response to pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[4] Activated caspase-1 is responsible for the proteolytic cleavage and subsequent activation of the pro-inflammatory cytokines interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18).[1][4] Additionally, caspase-1 cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a lytic, pro-inflammatory form of cell death known as pyroptosis.[4] Given its pivotal role in these processes, the selective inhibition of caspase-1 by **Ac-YVAD-cmk** provides a valuable tool for dissecting the mechanisms of inflammation and for investigating potential therapeutic interventions in a range of inflammatory diseases.[2][6]

Mechanism of Action and Selectivity

Ac-YVAD-cmk functions as a mechanism-based irreversible inhibitor. The YVAD peptide sequence mimics the natural cleavage site in pro-IL-1β, directing the inhibitor to the active site of caspase-1. The chloromethyl ketone moiety then forms a covalent thioether bond with the catalytic cysteine residue, leading to irreversible inactivation of the enzyme.

The selectivity of **Ac-YVAD-cmk** for caspase-1 is a key feature for its utility in research. While it is a potent inhibitor of caspase-1, it exhibits significantly lower affinity for other caspases, such as the apoptotic effector caspase-3. This selectivity allows for the specific interrogation of caspase-1-mediated pathways without the confounding effects of broad-spectrum caspase inhibition.

Quantitative Inhibitory Data

The potency and selectivity of **Ac-YVAD-cmk** have been quantified in various studies. The following tables summarize key quantitative data for its use in both enzymatic and cell-based assays, as well as in vivo models.

Table 1: In Vitro Inhibitory Activity



Parameter	Target	Value	Reference
Ki	Caspase-1	0.8 nM	[3]
Ki	Caspase-3	>10,000 nM	[7]
IC50	Caspase-1	~50 μM (in TRAIL-induced apoptosis)	[8]
Working Concentration	Cell Culture Assays	0.1 - 30 μg/mL	[4]
Working Concentration	Microglia Inflammation Assay	20 - 80 μΜ	[9]

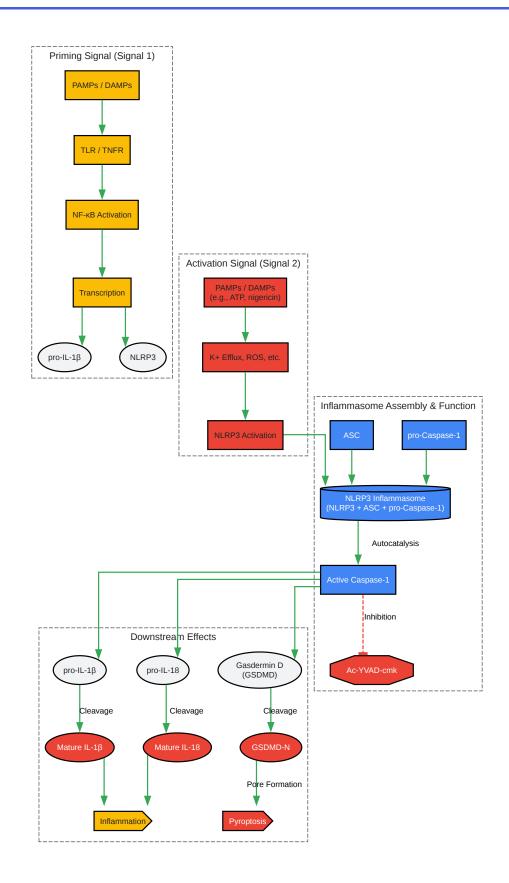
Table 2: In Vivo Dosage and Administration

Animal Model	Dosage	Administration Route	Reference
Rat (Cerebral Ischemia)	300 ng/rat	Intracerebroventricular	[7]
Mouse (Intracerebral Hemorrhage)	50 ng/mouse (low dose), 200 ng/mouse (high dose)	Intracerebroventricular	[1]
Mouse (Vascular Cognitive Impairment)	10 mg/kg	Intraperitoneal	[10]
Rat (Endotoxemia/Sepsis)	12.5 μmol/kg	Intravenous	[11]
Rat (Intracerebral Hemorrhage)	1 μ g/rat	Intracerebroventricular	[2]

Signaling Pathways

Ac-YVAD-cmk is a critical tool for elucidating the role of caspase-1 in the inflammasome signaling pathway. The following diagram illustrates the canonical NLRP3 inflammasome pathway and the point of inhibition by **Ac-YVAD-cmk**.





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Figure 1: Canonical NLRP3 inflammasome signaling pathway and inhibition by **Ac-YVAD-cmk**.



Experimental Protocols

The following protocols are provided as examples and may require optimization for specific experimental conditions.

In Vitro Caspase-1 Activity Assay (Fluorometric)

This protocol describes the measurement of caspase-1 activity in cell lysates using a fluorogenic substrate.

Materials:

- Cells of interest (e.g., THP-1 macrophages, bone marrow-derived macrophages)
- Ac-YVAD-cmk (or vehicle control, e.g., DMSO)
- Inflammasome activators (e.g., LPS, Nigericin, ATP)
- Cell Lysis Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, pH 7.2, with protease inhibitors excluding those targeting caspases)
- 2X Reaction Buffer (e.g., 40 mM HEPES, 20% sucrose, 0.2% CHAPS, 20 mM DTT, pH 7.2)
- Caspase-1 fluorogenic substrate (e.g., Ac-YVAD-AFC or Ac-YVAD-AMC)
- 96-well black microplate
- Fluorometric microplate reader

Procedure:

- Cell Culture and Treatment:
 - Plate cells at the desired density and allow them to adhere.
 - Prime cells with an appropriate stimulus (e.g., LPS for THP-1 cells) for a specified duration.



- Pre-incubate cells with various concentrations of Ac-YVAD-cmk or vehicle control for 1-2 hours.
- Induce inflammasome activation with a second stimulus (e.g., Nigericin or ATP).
- Cell Lysis:
 - Pellet the cells by centrifugation.
 - Resuspend the cell pellet in ice-cold Cell Lysis Buffer.
 - Incubate on ice for 10-15 minutes.
 - Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes at 4°C to pellet cell debris.
 - Collect the supernatant (cell lysate) and keep it on ice.
- Caspase-1 Activity Measurement:
 - Add the cell lysate to the wells of a 96-well black microplate.
 - Prepare the reaction mixture by adding the 2X Reaction Buffer to each well.
 - $\circ~$ Add the caspase-1 fluorogenic substrate (e.g., Ac-YVAD-AFC to a final concentration of 50 $\,\mu\text{M}).$
 - Incubate the plate at 37°C for 1-2 hours, protected from light.
 - Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex: 400 nm, Em: 505 nm for AFC).
- Data Analysis:
 - Quantify the fluorescence intensity for each sample.
 - Normalize the caspase-1 activity to the protein concentration of the cell lysate.
 - Compare the activity in Ac-YVAD-cmk-treated samples to the vehicle-treated controls.



In Vivo Neuroprotection Model (Cerebral Ischemia)

This protocol outlines a general procedure for assessing the neuroprotective effects of **Ac-YVAD-cmk** in a rat model of permanent middle cerebral artery occlusion (pMCAo).

Materials:

- · Sprague Dawley rats
- Ac-YVAD-cmk
- Vehicle (e.g., 0.6% DMSO in saline)
- Anesthesia
- Surgical instruments for pMCAo
- Stereotaxic apparatus for intracerebroventricular injection
- · Histological stains (e.g., cresyl violet)

Procedure:

- Animal Surgery (pMCAo):
 - Anesthetize the rat.
 - Induce permanent focal cerebral ischemia by occluding the middle cerebral artery.
- Drug Administration:
 - 10 minutes post-pMCAo, administer Ac-YVAD-cmk (e.g., 300 ng/rat in 3 μL) or vehicle via intracerebroventricular injection into the right lateral ventricle using a stereotaxic frame.[7]
- Post-Operative Care and Monitoring:
 - Monitor the animal's recovery and neurological function at specified time points (e.g., 24 hours and 6 days).

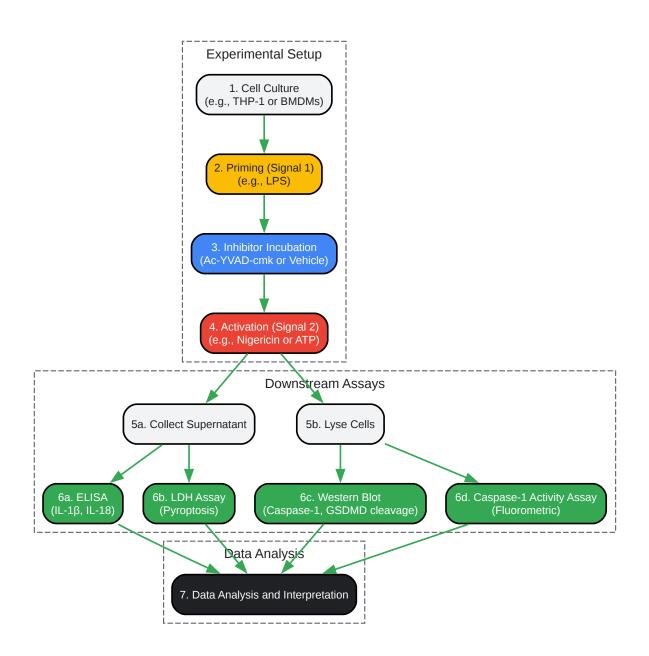


- · Tissue Collection and Analysis:
 - At the end of the experiment, euthanize the animals and perfuse the brains.
 - Collect brain tissue for analysis.
 - Infarct Volume Measurement: Section the brain and stain with cresyl violet to determine the infarct volume.
 - Biochemical Assays: Homogenize brain tissue to measure caspase-1 and caspase-3 activity, and cytokine levels (e.g., IL-1β) by ELISA.
 - Apoptosis Assays: Assess apoptosis in brain homogenates using methods such as a nucleosome ELISA.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of **Ac-YVAD-cmk** in a cell-based inflammasome activation assay.





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Figure 2: Workflow for assessing Ac-YVAD-cmk efficacy in a cell-based inflammasome assay.

Conclusion



Ac-YVAD-cmk is an indispensable tool for researchers investigating the intricate roles of caspase-1 in health and disease. Its high selectivity and irreversible mechanism of action allow for precise dissection of the inflammasome signaling pathway and its downstream consequences, including cytokine maturation and pyroptosis. The data and protocols presented in this guide are intended to provide a solid foundation for the effective use of **Ac-YVAD-cmk** in a variety of experimental contexts, from basic biochemical assays to complex in vivo models of inflammatory diseases. As research into the inflammasome continues to expand, the utility of selective inhibitors like **Ac-YVAD-cmk** will undoubtedly remain central to advancing our understanding and developing novel therapeutic strategies.

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